molecular formula C8H11N3O B3424249 2-(1-PYRROLIDINYL)-4(3H)-PYRIMIDINONE CAS No. 33852-03-8

2-(1-PYRROLIDINYL)-4(3H)-PYRIMIDINONE

Cat. No.: B3424249
CAS No.: 33852-03-8
M. Wt: 165.19 g/mol
InChI Key: MHRQIZHNWYYNFA-UHFFFAOYSA-N
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Description

Significance of Pyrimidinone Derivatives in Contemporary Chemical Biology

Pyrimidinone derivatives are of tremendous interest in chemical biology due to their ability to interact with a variety of biological targets, such as enzymes and genetic material. nih.gov This interaction is facilitated by the pyrimidine (B1678525) ring's capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems. mdpi.com The landscape of FDA-approved drugs containing the pyrimidine scaffold is continually expanding, underscoring its therapeutic importance. nih.gov

The broad spectrum of pharmacological properties exhibited by pyrimidinone-containing compounds, including antitumor, antimicrobial, and anti-inflammatory effects, has made this scaffold a focal point in medicinal chemistry. frontiersin.orgnih.gov Researchers are actively exploring pyrimidinone derivatives for their potential to address emerging resistance to existing drugs. nih.gov

Historical Context of Pyrrolidinyl-Substituted Pyrimidinones (B12756618) in Academic Exploration

The exploration of substituted pyrimidines has a rich history in medicinal chemistry. The introduction of various functional groups has been a key strategy to modulate the biological activity and pharmacokinetic properties of the parent scaffold. While a detailed history of 2-(1-PYRROLIDINYL)-4(3H)-PYRIMIDINONE is not extensively documented in publicly available research, the study of pyrrolidinyl-substituted heterocyclic compounds has been a consistent theme in the development of new therapeutic agents.

For instance, research on related structures like pyrrolidinyl pyrido pyrimidinone derivatives has demonstrated their potential as potent inhibitors of key cellular targets like PI3Kα and mTOR. nih.gov In one study, the introduction of a pyrrolidinyl group in place of a cyclopentyl ring in a series of pyrido pyrimidinone analogs led to a threefold increase in solubility and a twofold improvement in in vitro stability in human liver microsomes, while maintaining the desired dual inhibitory profile. researchgate.net This highlights the strategic advantage of incorporating the pyrrolidinyl moiety to enhance drug-like properties. researchgate.net

General Overview of Research Avenues for this compound Analogues

The structural features of this compound suggest several promising avenues for future research. Drawing parallels from studies on analogous compounds, research could focus on the following areas:

Kinase Inhibition: Given that many pyrimidinone derivatives are potent kinase inhibitors, analogues of this compound could be investigated for their activity against various kinases implicated in cancer and inflammatory diseases. nih.govnih.govmdpi.com The pyrrolidinyl group may contribute to favorable interactions within the kinase binding site. researchgate.net

Antiviral and Antimicrobial Activity: The pyrimidine core is a well-established pharmacophore in antiviral and antimicrobial agents. nih.govwjarr.comjacsdirectory.com Therefore, synthesizing and screening analogues of this compound for activity against a panel of viruses and bacteria would be a logical research direction.

Central Nervous System (CNS) Applications: Some pyridinone derivatives have shown activity related to the central nervous system. frontiersin.org The physicochemical properties imparted by the pyrrolidinyl group might allow for blood-brain barrier penetration, opening up possibilities for developing agents targeting CNS disorders.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidinone core and the pyrrolidinyl substituent would be crucial to establish a clear structure-activity relationship. This would involve synthesizing a library of analogues and evaluating their biological activity to identify key structural features responsible for potency and selectivity. nih.gov

Detailed Research Findings

While specific research data on this compound is limited, the broader class of pyrimidinone derivatives has been extensively studied. The following tables summarize some of the key findings for related compounds, which can provide insights into the potential of the target molecule.

Biological Activities of Pyrimidinone Derivatives

Compound ClassBiological ActivityTargetReference
Pyrido[2,3-d]pyrimidin-4(3H)-onesAnticancerEGFRwt and EGFRT790M nih.gov
2-Anilino-4-(1H-pyrrol-3-yl)pyrimidinesAnticancerCDK2 and CDK4 nih.gov
Pyrazolo[3,4-d]pyrimidinonesPhosphodiesterase-5 InhibitionPDE5 nih.gov
Fused PyrimidinonesAnalgesic and Anti-inflammatoryCOX-1 and COX-2 nih.gov
Pyrimidinone-ThiazolidinedionesAntidiabeticPPARgamma nih.gov

Structure-Activity Relationship Insights for Pyrrolidinyl-Substituted Pyrimidones

Parent ScaffoldSubstitutionEffect on PropertiesReference
Pyrido PyrimidinoneReplacement of cyclopentyl with pyrrolidinyl3-fold higher solubility, 2-fold more stable in human liver microsomes researchgate.net
Pyrido[2,3-d]pyrimidin-7(8H)-oneN-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl at C4High biological activity against ZAP-70 and SYK mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-7-3-4-9-8(10-7)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRQIZHNWYYNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285901
Record name 2-(1-Pyrrolidinyl)-4(3H)-pyrimidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33852-03-8
Record name 2-(1-Pyrrolidinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33852-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Pyrrolidinyl)-4(3H)-pyrimidinone
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URL https://comptox.epa.gov/dashboard/DTXSID101285901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 2-(1-PYRROLIDINYL)-4(3H)-PYRIMIDINONE Core Structure

The formation of the this compound core relies on established and innovative synthetic strategies. These include classical cyclocondensation reactions to build the pyrimidinone ring, nucleophilic substitution to introduce the pyrrolidinyl group, and modern multicomponent reactions for efficient assembly.

Cyclocondensation reactions are fundamental to the synthesis of the pyrimidinone ring system. wisdomlib.org This class of reactions involves the formation of a cyclic compound from two or more molecules with the elimination of a small molecule, such as water or alcohol. wisdomlib.org In the context of pyrimidinone synthesis, this typically involves the reaction of a compound containing an amidine functionality with a β-dicarbonyl compound or its equivalent. For instance, the condensation of urea (B33335) or thiourea (B124793) derivatives with β-ketoesters is a common pathway to form the pyrimidinone core. rsc.org

Another approach involves the cyclocondensation of asparagine with aromatic aldehydes to yield pyrimidinone derivatives. asianpubs.org These reactions highlight the versatility of cyclocondensation in creating the foundational pyrimidinone structure, which can then be further modified. nih.govresearchgate.net The mechanism often involves initial condensation to form an intermediate, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic ring. nih.gov

The introduction of the pyrrolidinyl group at the C-2 position of the pyrimidinone ring is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically begins with a pyrimidinone ring that has a suitable leaving group, such as a halogen (e.g., chlorine or bromine), at the C-2 position. Pyrrolidine (B122466), acting as a nucleophile, attacks the electron-deficient C-2 carbon, displacing the leaving group.

The synthesis of 2-aminopyrimidine (B69317) derivatives has been demonstrated through the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of a base like triethylamine (B128534) under solvent-free conditions. nih.gov This method can be adapted for the synthesis of the target molecule by using a 2-halo-4(3H)-pyrimidinone precursor and pyrrolidine. The reactivity of halopyrimidines towards nucleophiles is a well-established principle, with the C-4 position generally being more susceptible to substitution than the C-2 position in 2,4-dihalopyrimidines. stackexchange.com However, with a single leaving group at C-2, the substitution proceeds at that position. The reaction mechanism involves the nucleophilic attack of the amine, forming a Meisenheimer-like intermediate, followed by the elimination of the halide to restore aromaticity.

Michael addition, or conjugate addition, represents another key strategy in the synthesis of pyrimidinone frameworks. rsc.orgnih.gov This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of pyrimidinone synthesis, an aza-Michael addition can be employed where a nitrogen nucleophile adds to an appropriate acceptor. ntu.edu.sgrsc.org

For instance, a domino Michael addition/cyclocondensation reaction between substituted thioureas or guanidines and acetylenecarboxylates can produce 2,6-disubstituted pyrimidinones (B12756618) under microwave-assisted conditions. mdpi.com This approach constructs the pyrimidine (B1678525) ring in a single, efficient step. Similarly, the synthesis of pyrido[2,3-d]pyrimidines can be achieved through a Michael addition of a pyrimidinone to a substituted methyl acrylate, followed by further transformations. nih.gov While not a direct synthesis of the isolated pyrimidinone, this demonstrates the utility of the Michael addition in building more complex fused systems based on the pyrimidinone core. nih.govresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical route to pyrimidinone derivatives. nih.govresearchgate.net The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea. rsc.orgresearchgate.net This reaction has been extensively modified to improve yields and broaden its scope using various catalysts, including Lewis acids like copper(II) salts. rsc.org

While the classic Biginelli reaction yields dihydropyrimidinones, other MCRs have been developed to produce a wide array of substituted pyrimidines and related fused heterocycles. mdpi.com For example, a three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by ZnCl₂, can produce 4,5-disubstituted pyrimidines. organic-chemistry.org Iridium-catalyzed MCRs of amidines with alcohols can also lead to the formation of pyrimidines through a series of condensation and dehydrogenation steps. organic-chemistry.org These MCR strategies are powerful tools for creating libraries of complex pyrimidinone-containing molecules for further investigation. nih.govresearchgate.net

Table 1: Examples of Multicomponent Reactions for Pyrimidinone-Related Scaffolds

Reaction Type Components Catalyst/Conditions Product Type Reference
Biginelli Reaction Aromatic Aldehyde, Urea, Ethyl Acetoacetate Cu(OTf)₂ Dihydropyrimidinone rsc.org
Amide-Functionalized MCR Acetoacetamide, Aldehyde, Urea Ferric Chloride Amide-Functionalized DHPM rsc.org
Iridium-Catalyzed MCR Amidine, Alcohols PN5P-Ir-pincer complex Substituted Pyrimidine organic-chemistry.org
Zinc-Catalyzed MCR Enamine, Triethyl Orthoformate, Ammonium Acetate ZnCl₂ 4,5-Disubstituted Pyrimidine organic-chemistry.org
Pyrido[2,3-d]pyrimidine MCR Benzaldehyde, Meldrum's Acid, 6-Aminouracil (B15529) Nanocatalyst, Solvent-free Pyrido[2,3-d]pyrimidine nih.gov

Functionalization and Derivatization of this compound

Once the core structure of this compound is synthesized, it can undergo various chemical modifications to introduce new functional groups. These derivatizations are crucial for tuning the molecule's properties.

The pyrimidinone ring offers several sites for functionalization, including the carbon atoms at positions C-5 and C-6, and the nitrogen atom at position N-3.

C-5 Position: The C-5 position of the pyrimidine ring is a common site for modification. mostwiedzy.plmostwiedzy.plresearchgate.net Halogenation, such as chlorination or bromination, can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mostwiedzy.pl These halogenated derivatives can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce carbon-carbon bonds. mostwiedzy.plresearchgate.net Additionally, direct C-H functionalization methods are emerging as powerful tools for derivatization. Protonation at the C-5 position has also been observed under certain acidic conditions, forming a stable cationic σ-complex, which indicates the nucleophilic character of this position in some activated pyrimidines. acs.orgnih.gov

C-6 Position: The C-6 position can also be functionalized, often through reactions involving a pre-functionalized starting material. For instance, substitution reactions on a 6-halopyrimidinone can introduce various nucleophiles. nih.gov In the synthesis of fused systems like pyrimido[1,6-a]pyrimidines, reactions can occur involving substituents at the C-6 position of the initial pyrimidine ring. nih.gov

N-3 Position: The nitrogen atom at the N-3 position of the pyrimidinone ring is susceptible to alkylation or arylation. researchgate.net Using a suitable base to deprotonate the N-3 amide proton, followed by reaction with an alkyl or aryl halide, allows for the introduction of a wide range of substituents at this position. Regioselective N-alkylation can be challenging in azoles, but specific conditions and reagents can direct the substitution to the desired nitrogen atom. researchgate.net This modification can significantly impact the steric and electronic properties of the molecule.

Table 2: Potential Functionalization Reactions on the Pyrimidinone Core

Position Reaction Type Reagent(s) Resulting Functional Group Reference
C-5 Halogenation N-Chlorosuccinimide (NCS) Chloro mostwiedzy.pl
C-5 Halogenation N-Bromosuccinimide (NBS) Bromo nih.gov
C-5 Cross-Coupling Arylboronic acid, Pd catalyst Aryl mostwiedzy.plresearchgate.net
N-3 Alkylation/Arylation Base, Alkyl/Aryl Halide N-Alkyl/N-Aryl researchgate.net
C-6 Nucleophilic Substitution Nucleophile (e.g., Piperazine) on a 6-chloro precursor Amino nih.gov

Introduction of Diverse Substituents via Coupling Reactions

The pyrimidine core of this compound is amenable to various cross-coupling reactions, allowing for the introduction of a wide array of substituents. Palladium-catalyzed reactions are particularly prominent in this context, offering a versatile toolkit for C-C, C-N, and C-S bond formation.

One of the most powerful strategies for the functionalization of related 2-aminopyrimidine systems is the direct C-H arylation. rsc.orgrsc.org This approach avoids the need for pre-functionalization of the pyrimidine ring with a halide or other leaving group. For instance, palladium-catalyzed C5-arylation of N-alkyl-2-aminopyrimidines has been successfully achieved with various aryl halides. rsc.orgrsc.org This methodology can be extrapolated to this compound, where the C5-position represents a prime site for derivatization. The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, and an oxidant. rsc.org Similarly, C5-olefination can be accomplished through Heck-type couplings. rsc.org

In cases where the pyrimidine ring is halogenated, typically at the C5 or C6 position, Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are invaluable. The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting a halopyrimidinone with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. This method has been used to introduce aryl and heteroaryl moieties onto the pyrimidine scaffold. mdpi.com The Buchwald-Hartwig amination, on the other hand, facilitates the formation of C-N bonds, allowing for the introduction of various amine substituents. nih.gov This reaction is particularly useful for creating derivatives with diverse substitution patterns that are not easily accessible through other means.

The table below summarizes representative palladium-catalyzed coupling reactions applicable to the functionalization of the 2-aminopyrimidine core, which are relevant for the derivatization of this compound.

Coupling ReactionPosition of FunctionalizationReagents and ConditionsPotential Substituents Introduced
Direct C-H Arylation C5Pd(OAc)₂, Aryl Halide, Oxidant, BaseAryl, Heteroaryl
Direct C-H Olefination C5Pd(OAc)₂, Alkene, Oxidant, BaseAlkenyl
Suzuki-Miyaura Coupling C5/C6 (from halopyrimidinone)Pd Catalyst (e.g., Pd(PPh₃)₄), Boronic Acid, BaseAryl, Heteroaryl, Alkyl
Buchwald-Hartwig Amination C5/C6 (from halopyrimidinone)Pd Catalyst, Amine, BaseAlkylamino, Arylamino
Sonogashira Coupling C5/C6 (from halopyrimidinone)Pd Catalyst, Cu(I) co-catalyst, Terminal Alkyne, BaseAlkynyl

This table presents generalized conditions based on analogous systems and serves as a guide for potential reactions on the this compound scaffold.

Synthesis of Fused Ring Systems and Annulated Analogues

The construction of fused ring systems based on the this compound core leads to novel heterocyclic scaffolds with potentially unique properties. Annulation reactions, where a new ring is built onto the existing pyrimidinone framework, are a key strategy in this endeavor.

A common approach involves the use of the inherent reactivity of the 2-aminopyrimidine moiety (in this case, the pyrrolidinyl group acts as a substituted amine) and the adjacent ring positions. For example, the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with significant biological activities, often starts from 6-aminouracil derivatives, which share structural similarities with 2-aminopyrimidinones. nih.govresearchgate.netnih.govmdpi.com These reactions typically involve condensation with α,β-unsaturated carbonyl compounds or their equivalents. researchgate.net The amino group at the C6 position of the pyrimidine ring (if present on the starting material) or a suitably functionalized C5 substituent on the this compound can act as a nucleophile to initiate the cyclization process, leading to the formation of a new pyridine (B92270) ring fused to the pyrimidine core.

Another strategy for annulation involves intramolecular cyclization of a pre-functionalized pyrimidinone. For instance, a substituent introduced at the C5 position via a coupling reaction can be designed to contain a reactive group that can subsequently undergo cyclization with the N1 or N3 position of the pyrimidine ring, or with the pyrrolidine substituent itself, to form a new fused ring. Silver-mediated annulation has been reported for the synthesis of complex indolizine (B1195054) systems from functionalized pyridines, a strategy that could potentially be adapted for pyrimidine derivatives. nih.gov

The following table outlines general strategies for the synthesis of fused ring systems from pyrimidine precursors, which can be conceptually applied to this compound.

Fused SystemSynthetic StrategyKey PrecursorTypical Reagents
Pyrido[2,3-d]pyrimidine Condensation/Cyclization6-Amino-2-(1-pyrrolidinyl)-4(3H)-pyrimidinoneα,β-Unsaturated Carbonyls, Malononitrile, Aldehydes
Thieno[2,3-d]pyrimidine (B153573) Gewald Reaction2-(1-Pyrrolidinyl)-pyrimidin-4(3H)-one with C5-substituentSulfur, Cyanoacetonitrile, Aldehyde/Ketone
Pyrrolo[2,3-d]pyrimidine Intramolecular CyclizationC5-Functionalized this compoundBase or Transition Metal Catalyst
Triazolo[4,3-a]pyrimidine Intramolecular Cyclization2-Hydrazinyl-pyrimidinone derivativeAcid or Thermal Conditions

This table is illustrative and suggests potential synthetic pathways based on established methodologies for related pyrimidine systems.

Stereoselective Synthesis of Derivatized Pyrimidinones

The introduction of chirality into derivatives of this compound can be achieved through various stereoselective synthetic methodologies. This is particularly relevant for applications in medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity. The primary focus of stereoselective synthesis in this context is often the pyrrolidine ring.

One approach is to utilize a chiral pool strategy, starting from enantiomerically pure precursors such as L- or D-proline to construct the pyrrolidine ring. mdpi.com This pre-formed chiral pyrrolidine can then be coupled to the pyrimidine core, for instance, via a nucleophilic aromatic substitution reaction with a 2-halopyrimidin-4-one. This method ensures the stereochemical integrity of the final product.

Alternatively, asymmetric synthesis can be employed to create the chiral centers on the pyrrolidine ring during the synthetic sequence. Memory of chirality-assisted intramolecular SN2' reactions have been developed for the asymmetric synthesis of pyrrolidines with vicinal stereocenters, offering excellent diastereoselectivity and enantioselectivity. nih.govelsevierpure.com Such a strategy could be envisioned where the pyrimidinone moiety is tethered to the precursor.

Furthermore, the stereoselective reduction of substituted pyrroles can lead to highly functionalized pyrrolidines with multiple stereocenters. researchgate.net A pyrrole-containing pyrimidinone derivative could potentially be subjected to such a reduction to generate the desired chiral pyrrolidinyl pyrimidinone.

The following table provides an overview of potential stereoselective synthetic approaches for preparing chiral derivatives of this compound.

Stereoselective MethodChiral MoietyDescriptionKey Features
Chiral Pool Synthesis Pyrrolidine RingUtilization of enantiopure starting materials like L- or D-proline to construct the pyrrolidine ring prior to attachment to the pyrimidine core. mdpi.comHigh enantiopurity, predictable stereochemistry.
Asymmetric Catalysis Pyrrolidine RingCatalytic asymmetric reactions, such as hydrogenation or cyclization, to create chiral centers in the pyrrolidine ring.Potential for high enantiomeric excess, catalytic efficiency.
Memory of Chirality Pyrrolidine RingIntramolecular reactions where the chirality of a temporary stereocenter in the substrate directs the formation of a new, stable stereocenter. nih.govelsevierpure.comExcellent diastereo- and enantioselectivity.
Diastereoselective Reduction Pyrrolidine RingReduction of a substituted pyrrole (B145914) attached to the pyrimidine core, where existing stereocenters or directing groups guide the stereochemical outcome of the reduction. researchgate.netCreation of multiple stereocenters in a single step.

This table highlights conceptual approaches for the stereoselective synthesis of derivatized 2-(1-pyrrolidinyl)-4(3H)-pyrimidinones based on established methods for pyrrolidine synthesis.

High Resolution Structural Elucidation and Solid State Analysis

X-ray Crystallographic Analysis of 2-(1-PYRROLIDINYL)-4(3H)-PYRIMIDINONE Derivatives

While specific crystallographic data for this compound is not extensively documented, analysis of closely related 2-aminopyrimidine (B69317) and pyrimidinone derivatives provides significant insight into the expected solid-state structure. chalcogen.romdpi.com Single-crystal X-ray diffraction (SC-XRD) studies on analogous compounds, such as 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one, reveal that the pyrimidine (B1678525) ring is typically essentially planar. nih.gov

In derivatives of 2-aminopyrimidine, the crystal structures are often stabilized by a network of hydrogen bonds. For instance, cocrystals of 2-aminopyrimidine with boric acid demonstrate complex three-dimensional networks held together by O–H···N and N–H···O hydrogen bonds. mdpi.com Similarly, in 2,4,6-triaminopyrimidine-1,3-diium dinitrate, hydrogen-bonding interactions between the pyrimidine cation and nitrate (B79036) anions are the dominant feature, leading to a one-dimensional supramolecular network. iucr.org

Table 1: Representative Crystallographic Data for a Related Pyrimidinone Derivative Data for 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.9872 (3)
b (Å)10.6713 (4)
c (Å)8.5670 (3)
β (°)105.789 (2)
Volume (ų)702.89 (5)
Z4
Hydrogen BondsN—H⋯O, N—H⋯N, C—H⋯O
This data is illustrative and based on a related structure to infer potential characteristics of the title compound. nih.gov

Spectroscopic Investigations for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the covalent structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC) would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrimidinone and pyrrolidinyl moieties. The two protons on the pyrimidinone ring (H-5 and H-6) would appear as doublets in the aromatic region, with their coupling constant revealing their ortho relationship. The pyrrolidinyl group would exhibit more complex multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be deshielded and appear at a lower field compared to the β-protons.

¹³C NMR: The carbon spectrum would show characteristic signals for the carbonyl carbon (C-4) around 160-170 ppm and the quaternary carbon (C-2) attached to the pyrrolidinyl nitrogen at a similar downfield shift. The other two pyrimidinone carbons (C-5 and C-6) would resonate in the 100-150 ppm range. The two distinct carbons of the pyrrolidinyl ring would appear in the aliphatic region, typically between 20-60 ppm.

2D NMR:

COSY (Correlation Spectroscopy): Would confirm the coupling between the H-5 and H-6 protons of the pyrimidinone ring and map out the connectivity within the pyrrolidinyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would be observed from the pyrrolidinyl α-protons to the pyrimidinone C-2 carbon, confirming the point of attachment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Values are estimated based on data from analogous pyrrolidine (B122466) and pyrimidinone structures. rsc.orgrsc.orgnih.gov

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrimidinone H-5~6.0~105
Pyrimidinone H-6~7.8~155
Pyrimidinone C-2-~158
Pyrimidinone C-4-~165
Pyrrolidine α-CH₂~3.5~47
Pyrrolidine β-CH₂~2.0~25
Pyrimidinone N-H~10-12-

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₁₁N₃O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value, with a deviation of less than 5 ppm considered a confirmation of the formula.

The fragmentation pattern in the mass spectrum, typically obtained via electron ionization (EI) or electrospray ionization (ESI), would provide further structural evidence. Expected fragmentation pathways for this compound would likely involve:

Cleavage of the C-N bond connecting the two rings, leading to fragments corresponding to the pyrrolidinyl cation and the 2-amino-4(3H)-pyrimidinone radical cation.

Loss of the pyrrolidinyl ring as a neutral molecule, followed by fragmentation of the pyrimidinone core.

Retro-Diels-Alder type fragmentation within the pyrimidinone ring, a common pathway for such heterocycles. researchgate.netnist.govmassbank.jp

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra are complementary and together offer a detailed vibrational fingerprint of the compound.

For this compound, the key vibrational modes would be:

N-H Stretching: A broad band in the FTIR spectrum around 3200-3400 cm⁻¹ corresponding to the pyrimidinone N-H group.

C-H Stretching: Aromatic C-H stretching from the pyrimidinone ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidinyl ring would be observed just below 3000 cm⁻¹. berkeley.edu

C=O Stretching: A strong, sharp absorption in the FTIR spectrum between 1650-1700 cm⁻¹ is characteristic of the amide carbonyl group in the pyrimidinone ring. nih.gov

C=N and C=C Stretching: These vibrations from the pyrimidinone ring would appear in the 1500-1650 cm⁻¹ region.

C-N Stretching: Vibrations corresponding to the C-N bonds of the pyrrolidinyl group and its connection to the pyrimidine ring would be found in the 1200-1350 cm⁻¹ range.

Ring Vibrations: The pyrimidinone ring would exhibit characteristic in-plane and out-of-plane bending vibrations in the fingerprint region (<1500 cm⁻¹). nih.govresearchgate.net

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine ring and the C=C bond, which might be weak in the FTIR spectrum. spectrabase.com

Intermolecular Interactions and Crystal Packing Studies via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights that complement experimental X-ray diffraction data. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

For this compound, a Hirshfeld analysis would be expected to reveal the following key interactions:

N-H···O Hydrogen Bonds: The most significant interactions governing the crystal packing would likely be strong hydrogen bonds between the N-H donor of one pyrimidinone molecule and the carbonyl oxygen acceptor of a neighboring molecule. These would appear as prominent red regions on the dnorm surface. mdpi.com

π-π Stacking: Depending on the packing arrangement, slipped or parallel π-π stacking interactions between the pyrimidinone rings of adjacent molecules could also be present, identifiable by characteristic features in the shape-index map. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of these different interactions to the total crystal packing. For similar pyrimidinone structures, H···H, O···H/H···O, and N···H/H···N contacts are often the most prevalent. nih.goviucr.org

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Values are estimations based on analyses of related heterocyclic compounds. nih.goviucr.orgnih.gov

Contact TypePredicted Contribution (%)Description
H···H35-50%General van der Waals forces
O···H / H···O15-30%Primarily strong N-H···O and weaker C-H···O hydrogen bonds
N···H / H···N10-20%Weaker C-H···N hydrogen bonds and potential N···H contacts
C···H / H···C5-15%van der Waals interactions
C···C< 5%Indicates potential π-π stacking

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for understanding how a ligand, such as 2-(1-PYRROLIDINYL)-4(3H)-PYRIMIDINONE, might interact with a biological target, typically a protein or enzyme.

In studies of various pyrimidine (B1678525) derivatives, molecular docking has been employed to elucidate binding modes and affinities for a range of targets. For instance, pyrimidine analogues have been docked into the active sites of enzymes like neuraminidase, cyclooxygenase (COX), and various kinases to predict their inhibitory potential. niscpr.res.innih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For example, in a study of pyrimidine derivatives as antibacterial agents, docking was used to investigate their interactions with the B. subtilis Purine riboswitch and E. coli TPP riboswitch. researchgate.net

A hypothetical docking study of this compound would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant biological target. The results would be analyzed to identify key amino acid residues involved in the interaction and to estimate the binding energy, providing insights into the compound's potential biological activity.

Table 1: Representative Biological Targets for Docking Studies of Pyrimidine Derivatives

Target Protein/EnzymeTherapeutic AreaReference
NeuraminidaseAntiviral (Influenza) niscpr.res.in
Cyclooxygenase (COX-1/COX-2)Anti-inflammatory, Analgesic nih.gov
B. subtilis Purine riboswitchAntibacterial researchgate.net
E. coli TPP riboswitchAntibacterial researchgate.net
Mps1 KinaseAnticancer nih.gov
Isocitrate Dehydrogenase (IDH1)Anticancer nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal for understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. nih.gov Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic structure, orbital energies (HOMO and LUMO), and electrostatic potential of pyrimidinone derivatives. researchgate.net

Such calculations for this compound would provide valuable information on its molecular geometry, charge distribution, and reactivity descriptors. The calculated HOMO-LUMO energy gap, for example, can indicate the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Studies on related pyrimidinones (B12756618) have used these methods to explain tautomeric equilibria and to correlate electronic properties with observed biological activities. nih.gov For instance, quantum chemical calculations have been used to understand why the introduction of a nitrogen atom shifts the tautomeric equilibrium from the hydroxyl form to the ketonic form in 4(3H)-pyrimidinone. nih.govresearchgate.net

Conformational Analysis of this compound and Analogues

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is crucial as it often dictates its biological activity by determining how it fits into a receptor's binding site.

For this compound, conformational analysis would focus on the rotational barriers around the C-N bond connecting the pyrrolidine (B122466) ring to the pyrimidinone core. Different conformers could exhibit different energy levels, and identifying the lowest energy (most stable) conformer is often a key objective. Computational methods can be used to perform a systematic search of the conformational space and to calculate the relative energies of different conformers. researchgate.net

Research on related 1-(2-pyrimidinyl)piperazine derivatives has utilized conformational analysis to propose bioactive conformations and design pharmacophores. nih.gov Similarly, studies on pyrrolidine enamines have highlighted the importance of a rigorous conformational analysis to understand reaction stereoselectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent analogues.

To develop a QSAR model for a series of compounds including this compound, a dataset of compounds with known biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity.

QSAR studies on pyrrolidin-2-one and pyrimidine derivatives have been successfully used to model their antiarrhythmic and neuraminidase inhibitory activities. niscpr.res.innih.gov These models have identified key descriptors that influence the biological activity, providing valuable insights for the optimization of lead compounds. For example, a QSAR study on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as isocitrate dehydrogenase inhibitors identified key structural features for inhibitory activity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamples
Electronic Dipole moment, HOMO/LUMO energies, Atomic charges
Steric Molecular weight, Molar refractivity, van der Waals volume
Hydrophobic LogP, Water-accessible surface area
Topological Connectivity indices, Shape indices

Theoretical Mechanistic Studies of Chemical Reactions Involving the Compound

Theoretical mechanistic studies employ computational methods to investigate the pathways and transition states of chemical reactions. nih.gov These studies can provide a detailed understanding of reaction mechanisms, which is often difficult to obtain through experimental methods alone.

For this compound, theoretical studies could be used to investigate its synthesis. For example, the reaction between a suitable pyrimidine precursor and pyrrolidine could be modeled to understand the reaction energetics and to identify the most likely reaction pathway.

Computational studies have been used to explore the reaction mechanisms of various pyrimidine syntheses, such as the Biginelli reaction. researchgate.net These studies have provided insights into the role of catalysts and the nature of the intermediates and transition states involved. researchgate.net

Pharmacological Investigations and Diverse Biological Activity Spectrum in Preclinical Models

Enzyme Inhibition Potentials of 2-(1-PYRROLIDINYL)-4(3H)-PYRIMIDINONE Derivatives

The pyrimidinone core is a privileged scaffold in medicinal chemistry, demonstrating the capacity to inhibit several key enzyme families implicated in a range of diseases. Modifications to this central ring system have allowed for the development of potent and selective inhibitors for kinases, parasitic enzymes, and viral polymerases.

Kinase Inhibition (e.g., Cdc7, GSK-3β, CDK2, PI3Kα)

The flexible nature of the pyrimidinone scaffold has made it a valuable starting point for the design of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and neurodegenerative disorders.

Cdc7 Kinase: Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication. nih.gov Its inhibition can lead to cell death in tumor cells, making it a significant target in oncology research. nih.gov Research into pyrrolopyridinones, which feature a fused ring system with a pyrimidinone-like structure, has identified potent ATP-mimetic inhibitors of Cdc7. nih.gov Specifically, the compound (S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one was discovered to be a highly potent inhibitor with a Ki value of 0.5 nM. nih.gov Further studies on related thieno[3,2-d]pyrimidin-4(3H)-one derivatives have also yielded promising Cdc7 inhibitors. nih.gov

Glycogen (B147801) Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in numerous cellular processes, and its dysregulation is linked to conditions such as neurodegenerative diseases, type II diabetes, and cancer. researchgate.netnih.gov Several classes of pyrimidinone derivatives have been explored as GSK-3β inhibitors. A library of pyrimidin-4-one-1,2,3-triazole conjugates was synthesized, leading to the identification of a compound with an IC50 value of 82 nM against GSK-3β. nih.gov Other investigated scaffolds include 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones and 6-amino-4-(pyrimidin-4-yl)pyridones, which have demonstrated inhibitory activity against the GSK-3β enzyme. researchgate.net The discovery of 2-(4-pyridyl)thienopyridinones has also contributed a novel series of GSK-3β inhibitors. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDK2 is a known contributor to the development of several types of cancer. rsc.org As a result, pyrimidine-based structures have been extensively studied as potential CDK2 inhibitors. A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were found to be potent inhibitors of both CDK2 and CDK4. nih.gov Furthermore, computational studies have highlighted N-(pyridin-3-yl)pyrimidin-4-amine analogues as highly effective CDK2 inhibitors, with one compound showing a strong binding affinity of -68.23 kcal·mol−1. rsc.org The pyrazolo[3,4-d]pyrimidine scaffold is also well-established as a potent core for developing CDK2 inhibitors. nih.gov

Phosphoinositide 3-kinase α (PI3Kα): The PI3K pathway is a critical signaling cascade for cell growth and survival, and the PIK3CA gene is frequently mutated in cancer. nih.gov A novel pyrrolidinyl pyrido-pyrimidinone derivative was specifically designed and synthesized as a potent dual inhibitor of PI3Kα and mTOR. nih.gov In a related effort, a series of pyridopyrimidinones were developed that selectively inhibit the H1047R mutant of PI3Kα, a common mutation in breast cancer, demonstrating the tunability of this scaffold for targeting specific oncogenic mutations. nih.gov

Inhibitory Activity of Pyrimidinone Derivatives Against Various Kinases
Derivative ClassTarget KinaseReported ActivityReference
(S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-oneCdc7Ki = 0.5 nM nih.gov
2-((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methylthio)-3-methyl-6-phenylpyrimidin-4(3H)-oneGSK-3βIC50 = 82 nM nih.gov
N-(pyridin-3-yl)pyrimidin-4-amine analogue (NPPA3)CDK2Binding Affinity = -68.23 kcal·mol−1 rsc.org
Pyrrolidinyl pyrido-pyrimidinone derivativePI3Kα / mTORPotent dual inhibitor nih.gov

Pteridine (B1203161) Reductase 1 (PTR1) Inhibition in Parasitic Models

Parasites of the Trypanosomatid family, such as Trypanosoma and Leishmania, are unable to synthesize essential folate and pterin (B48896) cofactors de novo and must salvage them from their host. nih.gov This dependency makes enzymes in their pteridine metabolism pathway attractive drug targets. nih.govnih.gov Pteridine reductase 1 (PTR1) is a key enzyme in this pathway, providing a bypass mechanism that allows parasites to resist antifolate drugs targeting dihydrofolate reductase (DHFR). nih.govnih.gov Therefore, the dual inhibition of both DHFR and PTR1 is considered a promising strategy for developing new anti-parasitic agents. nih.govnih.gov

Research has specifically identified substituted pyrrolo[2,3-d]pyrimidines, which feature a core structure related to this compound, as inhibitors of PTR1 from Trypanosoma brucei. nih.gov Structure-based design has led to the synthesis of compounds like 2-Amino-4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, which have been evaluated for their PTR1 inhibitory activity. nih.gov Studies have also shown that 2,4-diaminopyrimidine (B92962) derivatives can act as low-micromolar competitive inhibitors of PTR1 from Leishmania chagasi, with Ki values ranging from 1.50 to 2.30 μM. nih.gov

Inhibitory Activity of Pyrimidine (B1678525) Derivatives Against Pteridine Reductase 1 (PTR1)
Derivative ClassTarget OrganismReported Activity (Ki)Reference
2,4-Diaminopyrimidine derivativesLeishmania chagasi1.50 - 2.30 µM nih.gov
Substituted Pyrrolo[2,3-d]pyrimidinesTrypanosoma bruceiActive as inhibitors nih.gov

Reverse Transcriptase Inhibition for Antiviral Research

Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT) is a cornerstone target for antiviral therapy, responsible for converting the viral RNA genome into DNA. mdpi.com While many inhibitors target the polymerase activity of RT, its associated ribonuclease H (RNase H) function, which is also essential for viral replication, remains a less exploited target. mdpi.commdpi.com

Research has identified N1-alkyl pyrimidinediones as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In a related but distinct chemical class, pyridinone derivatives have been shown to be potent HIV-1 RT inhibitors, with IC50 values ranging from 20 to 800 nM depending on the experimental conditions. nih.govosti.gov More recently, pyrido-pyrimidinone compounds were reported to inhibit the RNase H activity of RT with potent low nanomolar activity, representing a potential breakthrough for this challenging target. mdpi.com These findings underscore the versatility of the broader pyrimidinone and pyridinone scaffolds in the design of novel antiviral agents targeting different functions of the HIV-1 RT enzyme. mdpi.comnih.gov

Antimicrobial Efficacy in In Vitro and In Vivo Non-Human Systems

Beyond enzyme inhibition, derivatives based on the pyrimidinone and related pyrrolidinone scaffolds have demonstrated significant antimicrobial properties. These compounds have been evaluated against a range of pathogenic bacteria and fungi, showing promise as potential leads for new anti-infective agents.

Antibacterial Activity Against Pathogenic Microorganisms

The search for new antibacterial agents is a global health priority. In this context, various pyrimidinone-based heterocyclic systems have been synthesized and tested. Studies on new pyrrolo-pyrimidine derivatives have revealed antibacterial properties in vitro. nih.gov Specifically, certain pyrrolo[2,3-d]pyrimidine derivatives showed notable activity against the Gram-positive bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.31 mg/mL, which was superior to the standard drug ampicillin (B1664943) in the same study. nih.govsigmaaldrich.com Additionally, derivatives of 2,3-pyrrolidinedione have been investigated for their activity against oral pathogens, with one of the most promising compounds showing significant efficacy against Streptococcus mutans, comparable to the clinical standard chlorhexidine. nih.gov

Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives Against Bacteria
Derivative ClassBacterial StrainReported MICReference
Pyrrolo[2,3-d]pyrimidines (3b, 3c, 7e)Staphylococcus aureus0.31 mg/mL nih.govsigmaaldrich.com
2,3-Pyrrolidinedione derivativeStreptococcus mutansActivity comparable to chlorhexidine nih.gov

Antifungal Properties and Mycological Investigations

Fungal infections represent a significant challenge, particularly in immunocompromised individuals. Research into pyrimidine derivatives has uncovered substantial antifungal potential. A series of novel pyrrolo[2,3-d]pyrimidine derivatives exhibited excellent in vitro activity against the pathogenic yeast Candida albicans, with MIC values ranging from 0.31 to 0.62 mg/mL. nih.govsigmaaldrich.com These compounds were found to be more potent than the standard antifungal drug fluconazole, which had an MIC of 1.5 mg/mL in the same assay. nih.govsigmaaldrich.com In a separate line of research, 2,3-pyrrolidinedione derivatives also demonstrated significant antifungal activity against Candida albicans, further highlighting the potential of these scaffolds in developing new mycological treatments. nih.gov

Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives Against Fungi
Derivative ClassFungal StrainReported MICReference
Pyrrolo[2,3-d]pyrimidines (3a-d, 7a,e, 11d)Candida albicans0.31 - 0.62 mg/mL nih.govsigmaaldrich.com
2,3-Pyrrolidinedione derivativeCandida albicansActivity comparable to chlorhexidine nih.gov

Antiviral Potential in Experimental Models

The antiviral properties of pyrimidinone derivatives have been explored against several viral pathogens. In one study, 24 derivatives of tetrahydro-2(1H)-pyrimidinone were evaluated in vitro for their antiviral efficacy against six different viral taxonomic groups. nih.gov A notable level of activity was observed for certain mono- and bis-morpholinomethyl derivatives of tetrahydro-2(1H)-pyrimidinone (THP) against the fowl plague virus. nih.gov In a one-step growth cycle setup, these specific compounds demonstrated an ability to inhibit the infectious virus yield by 87.5% to 99.6%. nih.gov

Furthermore, two derivatives, specifically the 1-morpholinomethyl derivatives of both tetrahydro-2(1H)-pyrimidinone (THP) and tetrahydro-2(1H)-pyrimidinethione (THPT), showed a potent inhibitory effect on the replication of the Semliki Forest virus, with an inhibition rate exceeding 99.9% in the one-step growth cycle test. nih.gov A less pronounced, borderline effect was noted for some derivatives against vaccinia virus and Newcastle disease virus. nih.gov These findings underscore the potential of the pyrimidinone core as a scaffold for developing agents against specific viral infections.

Antitubercular Activity

The pyrimidin-4(3H)-one core has been identified as a critical pharmacophore for antitubercular activity. Structure-activity relationship (SAR) studies have demonstrated that the cyclic amide and the ring nitrogens are essential for maintaining activity against Mycobacterium tuberculosis (Mtb). nih.gov Research into 2,4-disubstituted pyridine (B92270) derivatives has highlighted a pyrrolidine-containing compound as being less lipophilic, a property that can influence bioavailability and penetration through biological barriers. nih.gov The nitrogen atom within the pyrrolidine (B122466) group confers basic properties, potentially enhancing interaction with proton-donating targets within the mycobacteria. nih.gov

The development of novel anti-TB compounds is critical due to the emergence of multidrug-resistant strains. researchgate.net In this context, various pyrimidine derivatives have been synthesized and tested. For instance, a series of 7H-Pyrrolo[2,3-d]pyrimidine derivatives showed in vitro activity against a green fluorescent protein (GFP) reporter strain of Mtb, with some compounds exhibiting minimum inhibitory concentration (MIC90) values ranging from 0.488 to 62.5 µM. researchgate.net Another study focused on trifluoromethyl pyrimidinone compounds, which were also evaluated for their activity against Mtb. researchgate.net The consistent finding across these studies is the importance of the pyrimidine scaffold in designing new antitubercular agents.

Antiparasitic Activity in Preclinical Cellular and Animal Models

The therapeutic potential of pyrimidine derivatives extends to parasitic diseases. Pyrrolopyrimidines, which share a core structure with the compound of interest, have been investigated as potential antiparasitic agents. Specifically, substituted pyrrolo[2,3-d]pyrimidines have been identified as inhibitors of pteridine reductase 1 (PTR1) from Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org In one study, 61 new pyrrolo[2,3-d]pyrimidines were synthesized and evaluated, with eight compounds demonstrating sufficient activity in both enzyme inhibition and in vitro antitrypanosomal screens to be advanced to in vivo evaluation. acs.org

In the field of helminth infections, a class of compounds known as 2,4-diaminothieno[3,2-d]pyrimidines (DATPs) has been identified as a new class of anthelmintics. plos.orgnih.gov These compounds, not previously described as having anthelmintic properties, have shown efficacy against both the adult and egg stages of the whipworm Trichuris trichiura in preclinical models. plos.orgnih.gov This dual activity suggests they could potentially interrupt the parasite's lifecycle, an important consideration for environmental control strategies. plos.org Selected DATP compounds were assessed for cytotoxicity against a mouse gut epithelial cell line to ensure selective activity against the parasite. plos.org

Antineoplastic Potential in Cellular Cancer Models

The pyrimidine scaffold is a well-established framework for the development of anticancer agents. Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR), including both its wild-type (EGFRWT) and mutant (EGFRT790M) forms. wjarr.com In one study, certain derivatives showed high cytotoxic activity against various cancer cell lines, including prostate (PC-3), lung (A-549), colon (HCT-116), and breast (MCF-7). wjarr.com One lead compound, in particular, demonstrated significant inhibitory activity against both EGFRWT and EGFRT790M, induced cell cycle arrest, and promoted apoptosis in PC-3 cells. wjarr.com

Similarly, pyrrolo[2,3-d]pyrimidin-4-one derivatives have been developed as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target implicated in the progression of various cancers. nih.gov A representative compound from this series, YCH3124, showed potent USP7 inhibition and anti-proliferative activity against four different cancer cell lines. nih.gov Its mechanism involved inhibiting the downstream USP7 pathway, leading to the accumulation of p53 and p21, cell cycle disruption, and significant apoptosis. nih.gov Other studies have explored thieno[2,3-d]pyrimidin-4(3H)-ones, which have demonstrated the ability to inhibit the proliferation of A549 and MCF-7 cells. nih.gov

Table 1: Antineoplastic Activity of Selected Pyrimidine Derivatives in Cellular Models

Compound Class Cancer Cell Line(s) Observed Effect Reference
Pyrido[2,3-d]pyrimidin-4(3H)-one PC-3, A-549, HCT-116, MCF-7 Cytotoxicity, EGFR Inhibition, Apoptosis wjarr.com
Pyrrolo[2,3-d]pyrimidin-4-one CHP-212 (Neuroblastoma) USP7 Inhibition, Cell Cycle Arrest, Apoptosis nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-one A549 (Lung), MCF-7 (Breast) Inhibition of Proliferation nih.gov
2H-1,3-oxazine-2,6(3H)-dione Pancreatic, Colon, Neuroendocrine, Lung Decreased Cell Survival hygeiajournal.com

Investigation of Other Therapeutic Modalities in Preclinical Studies

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting key inflammatory mediators. nih.gov Research has shown that these compounds can suppress the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin (B15479496) E2 (PGE2). nih.gov A series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activities. plos.org Specific derivatives, such as those containing a 4-methoxyphenyl (B3050149) group, showed significant anti-inflammatory effects. plos.org

In silico studies have also been employed to predict the anti-inflammatory potential of pyrimidine-based molecules. By docking with targets like fatty acid amide hydrolase (FAAH), researchers can screen for compounds likely to exhibit anti-inflammatory properties. Further research into new pyrimidine and pyrimidopyrimidine derivatives has also assessed their anti-inflammatory and antioxidant properties alongside their cytotoxic potential, aiming to develop agents with a high safety profile for normal cells. nih.gov

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

Compound Series Model Key Findings Reference
Pyrrolo[2,3-d]pyrimidines In vivo Certain derivatives showed significant anti-inflammatory activity. plos.org
General Pyrimidines Review Inhibit inflammatory mediators like PGE2, NO, NF-κB, and cytokines. nih.gov
Pyrimidine Derivatives In silico Docking studies suggest potential FAAH inhibition.

The versatility of the pyrimidine core extends to neuropharmacology, with several derivatives showing promise as anxiolytic and antidepressant agents in animal models. A study of pyrimidine thioether derivatives identified compounds with significant antidepressant, anxiolytic, performance-enhancing, and nootropic properties in vivo. nih.gov Two compounds, when tested in mice with social depression, were found to increase motor activity and interaction frequency, suggesting an improvement in the psychoemotional state of the animals. nih.gov

In another study, pyrimidine derivatives were evaluated for antidepressant-like effects using the forced swim test and tail suspension test in mice. hygeiajournal.com Two test compounds produced a significant reduction in the period of immobility, an indicator of antidepressant efficacy, comparable to the standard drug fluoxetine. hygeiajournal.com This effect was achieved without altering general locomotor activity, indicating a specific antidepressant-like action. hygeiajournal.com The broad spectrum of biological activities associated with pyrimidines, including anticonvulsant and psychotropic properties, supports their continued investigation for novel central nervous system applications. researchgate.net

Hepatic HBV Inhibition

Chronic Hepatitis B virus (HBV) infection remains a significant global health issue, and the development of effective antiviral agents is a key research priority. nih.gov The pyrimidine scaffold is a fundamental component of several established antiviral nucleoside analogs. Modern drug discovery efforts have expanded to explore non-nucleoside derivatives, with the pyrimidinone core emerging as a promising pharmacophore for the inhibition of HBV replication.

Although specific studies on this compound are not extensively documented in publicly available research, numerous studies on related pyrimidine and pyrimidinone derivatives highlight the potential of this chemical class as anti-HBV agents. For instance, research into various substituted pyrimidine derivatives has demonstrated significant activity against HBV. A series of pyrazolo[3,4-d]pyrimidine-based analogues of neplanocin A were designed and synthesized, with some compounds showing potent inhibition of HBV replication. nih.gov One particular analogue, compound 4g , was identified as a promising lead, exhibiting the ability to suppress HBsAg secretion, suggesting a mechanism of action distinct from existing nucleoside analogues. nih.gov

Furthermore, other modifications of the pyrimidine ring have yielded compounds with anti-HBV activity. A series of novel 2-pyridone derivatives, which share structural similarities with pyrimidinones (B12756618), were synthesized and evaluated for their ability to inhibit HBV DNA replication. nih.gov Two compounds from this series, 5d and 6l , displayed potent inhibitory activity with high selectivity indices, marking them as a noteworthy new class of HBV inhibitors. nih.gov Additionally, acyclic pyrimidine nucleosides have been shown to effectively inhibit both wild-type and lamivudine-resistant HBV strains, underscoring the versatility of the pyrimidine core in overcoming drug resistance. nih.gov The antiviral activity of these related compounds is summarized in the table below.

Compound ClassSpecific Compound(s)Key Findings
Pyrazolo[3,4-d]pyrimidine-based NepA analogues4g Significant inhibition of HBV replication and HBsAg secretion. nih.gov
2-Pyridone derivatives5d , 6l Potent inhibition of HBV DNA replication with high selectivity. nih.gov
Acyclic pyrimidine nucleosides5-chloro and 5-bromo analoguesEffective against wild-type and lamivudine-resistant HBV. nih.gov

These findings collectively suggest that the pyrimidinone scaffold, as present in this compound, represents a viable starting point for the design and development of novel, non-nucleoside HBV inhibitors.

APJ Receptor Agonism

The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous peptide ligands, apelin and elabela, are crucial regulators of the cardiovascular system. nih.gov Agonism of the APJ receptor has shown potential for improving cardiac function in heart failure, making it an attractive therapeutic target. nih.govnih.gov The inherent instability of peptide-based ligands has driven the search for small-molecule APJ receptor agonists with more favorable pharmacokinetic profiles. nih.gov The pyrimidinone structure has been identified as a key chemotype in the development of such agonists.

Research has led to the discovery of 6-hydroxypyrimidin-4(1H)-one-3-carboxamides as potent and orally active APJ receptor agonists. nih.gov Through structural optimization, a pyrimidinone carboxamide, compound 14a , was identified that demonstrated potency equivalent to a clinical candidate and showed a significant pharmacodynamic effect in a preclinical rat model. nih.gov

Further exploration of the pyrimidinone scaffold has been described in the optimization of a pyrimidinone chemotype of APJ agonists. digitellinc.com This work involved modifying various positions of the pyrimidinone core to enhance potency and metabolic stability, ultimately leading to the identification of a backup clinical candidate with excellent pharmacokinetic and pharmacodynamic profiles in multiple preclinical species. digitellinc.com A related effort involved the sequential optimization of a pyrimidinone series which led to the discovery of a highly potent pyridinone APJ receptor agonist, BMS-986224, which advanced to clinical evaluation. nih.govresearchgate.netnih.gov This compound demonstrated robust in vivo efficacy, mimicking the beneficial cardiovascular effects of the endogenous ligand apelin-13. nih.govnih.gov

The research into pyrimidinone-based APJ receptor agonists is summarized in the table below.

Compound SeriesLead Compound(s)Key Findings
6-Hydroxypyrimidin-4(1H)-one-3-carboxamides14a Potent APJ receptor agonist with significant in vivo pharmacodynamic effects. nih.gov
Pyrimidinone amidesBackup CandidateExcellent pharmacokinetic and pharmacodynamic profiles in multiple species. digitellinc.com
Pyridinone from pyrimidinone seriesBMS-986224Potent and orally bioavailable APJ agonist; advanced to clinical studies. nih.govnih.gov

The successful development of pyrimidinone and related pyridinone derivatives as potent APJ receptor agonists underscores the therapeutic potential of this chemical class for cardiovascular diseases. While direct studies on this compound as an APJ agonist are not available, the extensive structure-activity relationship data from these studies provide a strong rationale for its investigation in this context.

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation and purification of compounds from complex mixtures. For pyrimidine (B1678525) derivatives like 2-(1-PYRROLIDINYL)-4(3H)-PYRIMIDINONE, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and quantification of pyrimidine compounds from synthesis reaction mixtures and biological samples. creative-proteomics.com The analysis of pyrimidine derivatives is frequently accomplished using reversed-phase HPLC. researchgate.net This method utilizes a non-polar stationary phase (such as C8 or C18 silica (B1680970) gel) and a polar mobile phase. researchgate.net By carefully selecting chromatographic conditions, researchers can achieve high-resolution separation of the target compound from impurities and starting materials. nih.gov Ion-paired reversed-phase systems are often highly effective for separating purines and pyrimidines. nih.gov The separation is typically performed on C8 and C18 silica gel columns, with detection accomplished through optical absorption (UV) or mass spectrometry. researchgate.net

For the purification of this compound, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation.

Table 1: Illustrative HPLC Parameters for Purification

Parameter Value
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile nih.gov
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm nih.gov

| Column Temperature | Room Temperature researchgate.net |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions. sigmaaldrich.comsigmaaldrich.com In the synthesis of this compound, TLC allows chemists to track the consumption of starting materials and the formation of the product in near real-time. libretexts.orgnih.gov

The process involves spotting the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material, typically silica gel. sigmaaldrich.com The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). Different compounds travel up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation. juniperpublishers.com By comparing the spots of the reaction mixture to those of the starting materials, the reaction's progress can be determined. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org Visualization is often achieved under UV light (254 nm) or by using chemical staining agents. nih.govacs.org

Table 2: Hypothetical TLC Data for Synthesis Monitoring

Compound Rf Value (Ethyl Acetate/Hexane 1:1)
Starting Material 1 (e.g., 2-chloropyrimidine) 0.75
Starting Material 2 (e.g., Pyrrolidine) 0.10
Product (this compound) 0.45

| Co-spot (Starting Material 1 + Reaction Mixture) | 0.75, 0.45 |

Mass Spectrometry for Metabolite Profiling and Adduct Characterization

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in identifying unknown compounds, quantifying known compounds, and elucidating molecular structures. When coupled with HPLC (HPLC-MS), it becomes a formidable tool for metabolite profiling and the characterization of DNA adducts. nih.gov

In the study of this compound, MS can be used to identify potential metabolites formed in biological systems. researchgate.netresearchgate.net After administration, the parent compound may undergo various metabolic transformations (e.g., hydroxylation, oxidation). By analyzing samples like plasma or urine with HPLC-MS, these metabolites can be separated and identified based on their unique mass-to-charge ratios and fragmentation patterns. mdpi.com Furthermore, MS is critical for characterizing adducts, which are formed when a compound covalently binds to a biological macromolecule like DNA. nih.gov High-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, provide the high precision needed for identifying and quantifying pyrimidine metabolites. creative-proteomics.com

Table 3: Hypothetical Mass Spectrometry Data

Analyte [M+H]+ (m/z) Potential Metabolic Modification
Parent Compound 166.097 N/A
Metabolite 1 182.092 Hydroxylation (+16 Da)
Metabolite 2 180.076 Dehydrogenation (-2 Da)

| Metabolite 3 | 196.113 | Glucuronide Conjugate (+176 Da) |

Advanced NMR Techniques for Dynamic Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. Advanced NMR methods provide detailed insights into not only the static structure but also the dynamic conformational behavior of molecules. nih.gov For this compound, a comprehensive suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) techniques, is used for complete structural assignment. researchgate.netmdpi.com

Dynamic NMR studies can reveal information about conformational exchange processes, such as ring-flipping or restricted rotation around single bonds. nih.gov By conducting NMR experiments at various temperatures, researchers can study the kinetics of these processes and determine the energy barriers associated with them. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with biological targets. nih.gov

Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shifts (in ppm)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrrolidine (B122466) C2'/C5' 3.50 (t) 47.5
Pyrrolidine C3'/C4' 1.95 (m) 25.0
Pyrimidine C5 5.90 (d) 102.0
Pyrimidine C6 7.80 (d) 155.0
Pyrimidine C2 - 158.0

| Pyrimidine C4 | - | 165.0 |

Applications of X-ray Diffraction for Co-crystal Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique is essential for confirming the absolute stereochemistry and understanding the intermolecular interactions that govern the crystal packing. tandfonline.com

For this compound, obtaining a crystal structure would confirm its molecular geometry, including bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, X-ray diffraction is a key tool in crystal engineering, particularly for the design and characterization of co-crystals. tandfonline.comtandfonline.com Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. nih.gov By co-crystallizing this compound with other compounds (co-formers), it is possible to modify its physicochemical properties. The X-ray structure of a co-crystal reveals the specific hydrogen bonds, π–π stacking, and other non-covalent interactions that hold the assembly together. tandfonline.comacs.org

Table 5: Hypothetical Crystallographic Data for a Co-crystal

Parameter Value
Crystal System Monoclinic tandfonline.com
Space Group P2₁/c tandfonline.com
a (Å) 10.123
b (Å) 8.456
c (Å) 15.789
**β (°) ** 95.67
**Volume (ų) ** 1345.6
Z 4

| Key Interactions | N-H···O, C-H···O hydrogen bonds tandfonline.com |

Future Research Trajectories and Academic Perspectives

Design and Synthesis of Next-Generation 2-(1-PYRROLIDINYL)-4(3H)-PYRIMIDINONE Analogues

Future research will likely focus on the rational design and synthesis of new analogues to enhance potency, selectivity, and pharmacokinetic properties. The core structure of this compound offers multiple sites for chemical modification. Structure-based drug design (SBDD) and property-based optimization will be crucial in these efforts. nih.govnih.gov

Key synthetic strategies may involve:

Modification of the Pyrrolidine (B122466) Ring: Introducing substituents on the pyrrolidine moiety can modulate binding affinity and physical properties.

Substitution on the Pyrimidinone Core: The C5 and C6 positions of the pyrimidinone ring are common targets for functionalization to improve interactions with biological targets. nih.gov

Bioisosteric Replacement: Replacing the pyrrolidinyl group or the carbonyl oxygen with other functional groups can lead to novel derivatives with altered biological profiles. nih.gov For instance, the development of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been a successful strategy for targeting various enzymes. nih.gov

Efforts in synthesizing novel aminopyrimidine derivatives have utilized various techniques, including fusion with different amines under solvent-free and catalyst-free conditions, which could be adapted for creating a library of analogues. mdpi.comnih.gov

Table 1: Potential Modifications for Analogue Synthesis
Modification SitePotential Substituents/ModificationsAnticipated OutcomeReference Example
Pyrrolidine RingHydroxyl, Amino, Fluoro, Alkyl groupsImproved solubility, altered binding affinity, enhanced metabolic stabilityDiscovery of pyrrolidinyl pyrido pyrimidinone as a PI3Kα/mTOR inhibitor. nih.gov
Pyrimidinone C5 PositionAryl, Benzylidene, Halogen groupsEnhanced potency, introduction of new binding interactions, improved selectivitySynthesis of pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors. nih.gov
Pyrimidinone C6 PositionAryl, Alkyl groupsModulation of cytotoxic activity and target specificitySynthesis of 6-aryl pteridines as dual BRD4/PLK1 inhibitors. mdpi.com
Bioisosteric ReplacementThione (C=S for C=O), Fused rings (e.g., Pyrido[2,3-d]pyrimidine)Altered electronic properties, novel scaffold with different target profileDevelopment of thieno[2,3-d]pyrimidine (B153573) derivatives. gsconlinepress.com

Exploration of Novel Biological Targets and Therapeutic Applications

The 2-aminopyrimidine (B69317) scaffold, a core component of the title compound, is present in molecules targeting a wide array of biological entities. ijpsjournal.com This suggests that this compound could serve as a foundational structure for developing inhibitors against various targets implicated in human diseases.

Future research should explore its potential activity against:

Protein Kinases: Many pyrimidine (B1678525) derivatives are potent kinase inhibitors. nih.gov Targets such as lymphocyte-specific kinase (Lck), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs) are of significant interest in oncology and immunology. nih.govnih.govnih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has been particularly successful in this area. nih.gov

β-Glucuronidase: The discovery of 2-aminopyrimidine derivatives as potent inhibitors of β-glucuronidase suggests a potential therapeutic application in conditions associated with elevated enzyme activity, such as certain cancers and infections. mdpi.comnih.govresearchgate.net

Other Enzymes and Receptors: The pyrimidine scaffold has been linked to the inhibition of enzymes like lipoxygenase (LOX) and activity at receptors such as histamine (B1213489) H4. nih.govresearchgate.net

Table 2: Potential Biological Targets and Therapeutic Areas
Biological Target ClassSpecific ExamplesPotential Therapeutic AreaSupporting Evidence
Protein KinasesEGFR, VEGFR, CDK2, PI3K, mTOR, Lck, PLK1Cancer, Inflammatory DisordersNumerous pyrimidine-based kinase inhibitors have been developed. nih.govmdpi.comnih.govnih.gov
Hydrolasesβ-GlucuronidaseColon Cancer, Urinary Tract Infections2-aminopyrimidine derivatives show potent inhibition. mdpi.comnih.gov
Epigenetic TargetsKDM5 (Histone Demethylase)CancerPyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives are KDM5 inhibitors. nih.gov
Other EnzymesLipoxygenase (LOX)Inflammation, CancerPyrido[2,3-d]pyrimidine derivatives act as LOX inhibitors. nih.gov

Integrated Computational and Experimental Approaches for Lead Optimization

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation for efficient lead optimization. nih.gov For this compound, this integrated approach can accelerate the development of analogues with superior drug-like properties.

Key integrated methodologies include:

Molecular Docking: In silico docking studies can predict the binding modes of newly designed analogues within the active site of a target protein (e.g., a kinase ATP-binding site), providing insights for structure-based design. nih.govresearchgate.net This has been used to rationalize the activity of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors. researchgate.net

In Silico ADMET Prediction: Computational tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds, helping to prioritize the synthesis of candidates with favorable pharmacokinetic properties. researchgate.netbiotech-asia.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the ligand-protein complex over time, offering a more dynamic picture of the binding interactions. nih.gov

Combinatorial Computational Optimization: Advanced computational methodologies can screen vast virtual libraries of potential analogues to identify candidates with optimized properties, which are then synthesized and tested experimentally. nih.govresearchgate.net

This iterative cycle of design, prediction, synthesis, and testing is crucial for transforming a lead compound into a viable drug candidate. nih.gov

Investigation of Polypharmacology and Multi-Targeting Strategies

The complexity of diseases like cancer often necessitates hitting multiple biological targets simultaneously. researchgate.net The pyrimidine scaffold has proven to be an excellent platform for developing dual-target or multi-target inhibitors, which can offer improved efficacy and a lower risk of drug resistance. nih.gov

Future research avenues in this area include:

Dual Kinase Inhibition: Designing analogues of this compound that can simultaneously inhibit key kinases in a signaling pathway, such as PI3K and mTOR, or BRD4 and PLK1, represents a promising strategy in cancer therapy. nih.govmdpi.com The design often involves combining pharmacophoric features of inhibitors for both targets onto a single scaffold. nih.gov

Hybrid Molecules: Fusing the pyrimidinone core with other pharmacologically active moieties can generate hybrid molecules with multi-target activity. This approach aims to create safer and more effective medicines. nih.gov

Kinase and Non-Kinase Targets: Exploring the possibility of inhibiting both a kinase and another functionally relevant protein (e.g., an enzyme involved in apoptosis or cell cycle regulation) could lead to novel synergistic therapeutic effects.

The development of pyrimidine-based dual inhibitors is a growing field, with several candidates showing promise in preclinical and clinical studies. mdpi.comresearchgate.net

Methodological Innovations in Synthesis and Characterization

Advancements in synthetic organic chemistry and analytical techniques will be instrumental in exploring the full potential of the this compound scaffold.

Innovative Synthetic Methods: The adoption of modern synthetic methodologies can improve the efficiency, yield, and environmental footprint of analogue synthesis. These include solvent-free reactions, multi-component condensation reactions, and the use of novel catalysts. mdpi.combiotech-asia.orgresearchgate.net For example, the cyclocondensation of asparagine with aromatic aldehydes has been used to create pyrimidinone derivatives. asianpubs.orgasianpubs.org

Advanced Characterization: Comprehensive characterization is essential to confirm the structure and purity of novel compounds. A combination of techniques is typically employed:

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. mdpi.com

Mass Spectrometry (MS): To confirm the molecular weight and formula. mdpi.comnih.gov

X-ray Crystallography: To determine the three-dimensional structure and stereochemistry, providing invaluable data for structure-based design. mdpi.com

Hirshfeld Surface Analysis: A computational method used alongside crystallography to analyze intermolecular interactions in the crystal structure. mdpi.com

These advanced methods will underpin the rigorous and efficient development of next-generation drugs based on the this compound core. mdpi.comorientjchem.org

Q & A

Basic: What catalytic systems and reaction conditions are optimal for synthesizing 2-(1-Pyrrolidinyl)-4(3H)-Pyrimidinone, and how is reaction efficiency quantified?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or cyclization reactions, often using pyrrolidine as a catalyst or reactant. Optimal conditions include aqueous ethanol media at reflux (60–80°C) with a 1:1–1:2 molar ratio of pyrrolidine to pyrimidinone precursors. Reaction efficiency is assessed through:

  • HPLC/MS monitoring of intermediate formation.
  • Yield optimization via time-course studies (typically 12–24 hours).
  • Catalyst screening (e.g., pyrrolidine vs. piperidine) to compare turnover frequencies .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:
Combined spectroscopic and crystallographic methods are essential:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., pyrrolidine N–CH₂ vs. pyrimidinone carbonyl).
  • X-ray crystallography: Resolves bond angles (e.g., C=O bond length ~1.22 Å) and confirms stereochemistry .
  • FT-IR: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported biological activities across in vitro models?

Methodological Answer:
Contradictions arise from variations in assay conditions or cell lines. Mitigation strategies include:

  • Standardized protocols: Fixing parameters like incubation time (e.g., 24–48 hours) and serum concentration.
  • Dose-response curves: Calculating IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293).
  • Metabolic interference checks: Using human liver S9 fractions to assess pre-systemic metabolism .

Advanced: What experimental models are used to study the metabolic stability of this compound?

Methodological Answer:
Metabolic pathways are investigated via:

  • NADPH-fortified human liver S9 fractions: Identifies phase I metabolites (e.g., oxidation at pyrrolidine N–CH₂).
  • LC-HRMS: Tracks molecular weight shifts (e.g., +16 Da for hydroxylation).
  • CYP enzyme inhibition assays: Uses isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

Basic: What in vitro assays screen for the compound’s preliminary pharmacological activity?

Methodological Answer:
Common assays include:

  • Kinase inhibition: Fluorescence polarization assays with ATP analogs.
  • Antimicrobial susceptibility testing: MIC determination via broth microdilution.
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., IC₅₀ ~10–50 µM) .

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